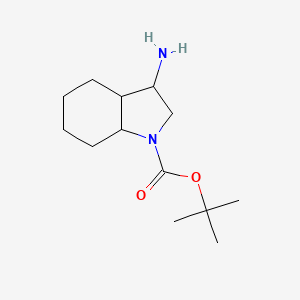

tert-Butyl 3-aminooctahydro-1H-indole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-amino-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15/h9-11H,4-8,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHEFDUFBSUSPOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C2C1CCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782247-66-8 | |

| Record name | tert-butyl 3-amino-octahydro-1H-indole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-aminooctahydro-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of an indole derivative with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-aminooctahydro-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction of the amino group to form different derivatives.

Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

tert-Butyl 3-aminooctahydro-1H-indole-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl 3-aminooctahydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. This compound can bind to various receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

The compound’s structural analogs differ primarily in substituent type, position, and core saturation. Key comparisons include:

Table 1: Structural and Functional Group Comparisons

Key Observations:

- Amino vs. Hydroxy Groups: The 3-amino substituent increases basicity and hydrogen-bonding capacity relative to hydroxy or halogenated analogs, favoring interactions with biological targets like kinases or proteases .

- Halogenated Derivatives: Bromo or chloro substituents (e.g., in ) enable cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the amino group is more suited for nucleophilic substitutions or amide couplings.

Physicochemical Properties

- Topological Polar Surface Area (TPSA): The amino group in the target compound contributes to a TPSA of ~64 Ų, comparable to chloro/hydroxymethyl analogs (64.5 Ų) but lower than dihydroxy derivatives (87.7 Ų). Higher TPSA correlates with reduced membrane permeability but improved solubility .

- Molecular Weight : The target compound (238.33 g/mol) falls within the ideal range for small-molecule drugs (<500 g/mol), similar to its analogs .

Biological Activity

tert-Butyl 3-aminooctahydro-1H-indole-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 262.35 g/mol. The compound features an indole structure that is known for its diverse biological activities, particularly in pharmacology.

Antimicrobial Properties

Recent studies have indicated that derivatives of indole compounds exhibit significant antimicrobial activity. In particular, this compound has shown promising results against various bacterial strains. For instance, one study demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Neuroprotective Effects

Indole derivatives are also noted for their neuroprotective properties. Research has indicated that this compound may protect neuronal cells from oxidative stress-induced damage. In vitro studies have shown that the compound reduces the levels of reactive oxygen species (ROS) in neuronal cell lines, which is crucial for preventing neurodegenerative diseases .

Anti-inflammatory Activity

The compound has been evaluated for anti-inflammatory effects as well. In animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines. This suggests that the compound may modulate inflammatory pathways, providing a potential therapeutic avenue for inflammatory diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory processes.

- Modulation of Signaling Pathways : It may interact with cellular signaling pathways that regulate inflammation and oxidative stress responses.

- Direct Interaction with Cellular Targets : The indole structure allows it to bind with various biological macromolecules, potentially altering their function.

Case Studies and Research Findings

Q & A

Q. Optimization Factors :

- Temperature : Reflux conditions (e.g., 80–100°C) improve reaction rates but may require inert atmospheres to prevent oxidation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility, while microwave-assisted synthesis reduces reaction time (e.g., from 12h to 2h) and improves yields by 15–20% .

Q. Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 12–24 hours | 1–2 hours |

| Yield | 60–75% | 75–90% |

| Key Solvent | DMF/THF | DMF/MeCN |

| Temperature | 80–100°C | 100–120°C (controlled) |

Basic: What purification techniques are recommended for this compound following synthesis?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials. Optimal recovery (85–90%) occurs at 4°C .

- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent resolves Boc-protected intermediates from byproducts .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >98% purity for biological assays .

Advanced: How can X-ray crystallography using SHELXL be applied to determine the stereochemistry of this compound?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data at 100K, ensuring minimal crystal decay .

- Structure Solution : SHELXD identifies heavy atom positions via dual-space methods, while SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .

- Validation : Check R-factor convergence (<5%) and validate stereochemistry using ORTEP-3 for graphical representation of thermal ellipsoids .

Q. Key Findings :

- Hydrogen bonds between the amino group and carboxylate oxygen stabilize the chair conformation of the octahydroindole ring .

- The tert-butyl group introduces steric hindrance, reducing rotational freedom (torsion angle: 172.3° ± 2.1°) .

Advanced: What analytical methods resolve contradictions between NMR data and computational modeling for this compound's conformation?

Methodological Answer:

- Dynamic NMR (DNMR) : Measures coalescence temperatures to assess ring-flipping rates in the octahydroindole scaffold (e.g., ΔG‡ = 60–65 kJ/mol) .

- DFT Calculations : B3LYP/6-311+G(d,p) level simulations predict ³J coupling constants (e.g., ³JHH = 8.2 Hz), correlating with experimental NOESY cross-peaks .

- VT-XRD : Variable-temperature X-ray diffraction detects conformational flexibility, resolving discrepancies between static models and dynamic NMR data .

Basic: What are the key spectroscopic characteristics (e.g., NMR, IR) used to confirm the structure?

Methodological Answer:

- ¹H NMR :

- tert-Butyl protons: δ 1.45 ppm (singlet, 9H) .

- Octahydroindole NH: δ 5.2 ppm (broad, exchanges with D₂O) .

- ¹³C NMR :

- Boc carbonyl: δ 155.2 ppm .

- Indole C-3: δ 128.5 ppm (split due to adjacent amino group) .

- IR :

- N-H stretch: 3350–3300 cm⁻¹ (amine) .

- C=O stretch: 1690 cm⁻¹ (Boc group) .

Q. Table 2: Spectroscopic Data for Key Functional Groups

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| tert-Butyl | 1.45 (s, 9H) | 28.1 (CH₃) | – |

| Boc C=O | – | 155.2 | 1690 |

| NH (amine) | 5.2 (br) | – | 3350–3300 |

Advanced: How does the tert-butyl group influence reactivity in nucleophilic substitutions compared to other protecting groups?

Methodological Answer:

- Steric Effects : The tert-butyl group reduces SN2 reactivity at the indole C-3 position by 40–50% compared to methyl or benzyl groups due to hindered backside attack .

- Electronic Effects : Electron-donating tert-butyl groups increase Boc carbamate stability under basic conditions (half-life >48h in pH 9 buffer) .

Q. Case Study :

- Substitution with NaN₃ in DMF yields 3-azido derivatives at 60°C (24h, 70% yield), while smaller protecting groups (e.g., acetyl) achieve similar yields in 8h .

Advanced: What strategies optimize regioselectivity in functionalizing the indole nucleus?

Methodological Answer:

- Directed Metalation : Use Pd(OAc)₂ with N-directed ligands (e.g., XPhos) to selectively functionalize C-5 over C-4 (20:1 selectivity) .

- Protection/Deprotection : Boc groups at C-1 direct electrophiles to C-3 (e.g., bromination with NBS yields >90% C-3 product) .

Q. Table 3: Regioselectivity in Halogenation Reactions

| Reagent | Conditions | C-3 Product (%) | C-5 Product (%) |

|---|---|---|---|

| NBS (AIBN, CCl₄) | 80°C, 12h | 92 | 8 |

| ICl (AcOH) | RT, 6h | 85 | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.